2-[(2,6-dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride 2-[(2,6-dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride
Brand Name: Vulcanchem
CAS No.: 102207-84-1
VCID: VC0009264
InChI: InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)10-11-20-12-15(19)17-16-13(3)8-7-9-14(16)4;/h7-9H,5-6,10-12H2,1-4H3,(H,17,19);1H
SMILES: CC[NH+](CC)CCOCC(=O)NC1=C(C=CC=C1C)C.[Cl-]
Molecular Formula: C16H27ClN2O2
Molecular Weight: 314.8 g/mol

2-[(2,6-dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride

CAS No.: 102207-84-1

Main Products

VCID: VC0009264

Molecular Formula: C16H27ClN2O2

Molecular Weight: 314.8 g/mol

2-[(2,6-dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride - 102207-84-1

CAS No. 102207-84-1
Product Name 2-[(2,6-dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride
Molecular Formula C16H27ClN2O2
Molecular Weight 314.8 g/mol
IUPAC Name 2-[2-(2,6-dimethylanilino)-2-oxoethoxy]ethyl-diethylazanium;chloride
Standard InChI InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)10-11-20-12-15(19)17-16-13(3)8-7-9-14(16)4;/h7-9H,5-6,10-12H2,1-4H3,(H,17,19);1H
Standard InChIKey YPELWFSWXLUXND-UHFFFAOYSA-N
SMILES CC[NH+](CC)CCOCC(=O)NC1=C(C=CC=C1C)C.[Cl-]
Canonical SMILES CC[NH+](CC)CCOCC(=O)NC1=C(C=CC=C1C)C.[Cl-]
Synonyms 2-[(2,6-dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride
PubChem Compound 59246
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator